5-Formyl-dCTP

Nucleotide metabolism dNTP pool homeostasis Pyrophosphatase kinetics

5-Formyl-dCTP (5-formyl-2′-deoxycytidine-5′-triphosphate, CAS 2409156-19-8) is a modified cytosine nucleoside triphosphate that incorporates into DNA via DNA polymerase activity to form 5-formylcytosine (5fC) residues. As an oxidized derivative of 5-hydroxymethylcytosine (5hmC) in the TET enzyme-mediated active DNA demethylation pathway, 5fC functions as both a key epigenetic intermediate and a substrate for thymine DNA glycosylase (TDG)-mediated base excision repair.

Molecular Formula C10H12Li4N3O14P3
Molecular Weight 519.0 g/mol
Cat. No. B12381684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyl-dCTP
Molecular FormulaC10H12Li4N3O14P3
Molecular Weight519.0 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
InChIInChI=1S/C10H16N3O14P3.4Li/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,6-8,15H,1,4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4/t6-,7-,8-;;;;/m1..../s1
InChIKeyMCHGSMXQXUSFEK-REXUZYNASA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Formyl-dCTP: What Scientific Procurement Teams Need to Know About This Epigenetic dNTP


5-Formyl-dCTP (5-formyl-2′-deoxycytidine-5′-triphosphate, CAS 2409156-19-8) is a modified cytosine nucleoside triphosphate that incorporates into DNA via DNA polymerase activity to form 5-formylcytosine (5fC) residues [1]. As an oxidized derivative of 5-hydroxymethylcytosine (5hmC) in the TET enzyme-mediated active DNA demethylation pathway, 5fC functions as both a key epigenetic intermediate and a substrate for thymine DNA glycosylase (TDG)-mediated base excision repair [2]. The compound is supplied as a 100 mM aqueous solution (Li⁺ or Na⁺ salt form) with λmax at 283 nm and extinction coefficient ε = 11,000 L·mol⁻¹·cm⁻¹ [3].

Why 5-Formyl-dCTP Cannot Be Replaced by 5-Hydroxymethyl-dCTP, 5-Carboxy-dCTP, or Unmodified dCTP


5-Formyl-dCTP is not functionally interchangeable with its closest epigenetic analogs (5-hydroxymethyl-dCTP, 5-carboxyl-dCTP) or with unmodified dCTP. The formyl (–CHO) group confers distinct electronic properties that alter hydrogen bonding capacity, base-pairing fidelity, and enzymatic recognition [1]. DCTPP1 (human dCTP pyrophosphatase 1) discriminates sharply among these substrates, hydrolyzing 5-formyl-dCTP with the lowest Km among all tested cytidine analogs—a kinetic signature that 5hm-dCTP and 5ca-dCTP do not share [2]. Substituting dCTP for 5-formyl-dCTP in experiments probing 5fC-dependent DNA-protein crosslinking, polymerase bypass fidelity, or epigenetic sequencing controls will produce uninterpretable or null results, as the aldehyde moiety is the sole reactive handle for these applications [3].

5-Formyl-dCTP Quantified: Head-to-Head Comparative Data for Procurement Decision-Making


DCTPP1 Hydrolysis Kinetics: 5-Formyl-dCTP vs. dCTP, 5-Methyl-dCTP, and 5-Halogenated Analogs

Human DCTPP1 (dCTP pyrophosphatase 1) hydrolyzes 5-formyl-dCTP with the lowest Km value among all cytidine analogs tested, indicating higher enzyme-substrate affinity than dCTP or any 5-modified dCTP derivative evaluated [1].

Nucleotide metabolism dNTP pool homeostasis Pyrophosphatase kinetics Genome stability

Competitive Primer Extension: 5-Formyl-dCTP Incorporation Efficiency Across Nine DNA Polymerases

In competitive primer extension assays with natural dNTPs present, 5-formyl-dCTP was incorporated by all nine DNA polymerases tested [1]. By contrast, 5-hydroxymethyl-dUTP failed to serve as an optimal substrate for SPO1 DNA polymerase despite SPO1 bacteriophage naturally synthesizing 5hmU-rich genomes [2]—demonstrating that epigenetic dNTP substrate acceptance is neither universal nor predictable.

DNA polymerase substrate specificity Epigenetic nucleotide incorporation Primer extension kinetics Polymerase engineering

Mutagenic Signature: 5fC → T Transition vs. 5-Methyl-dC Template Fidelity

When incorporated into DNA, 5-formyl-dCTP generates 5fC residues that exhibit a defined mutagenic spectrum: predominant C→T transition mutations plus C→A and C→G transversions, particularly in methylated CpG contexts . Template-based studies with Klenow fragment show dAMP misincorporation opposite 5fC occurs more frequently than opposite 5-methyl-dC, and dGMP insertion opposite 5fC is less efficient than opposite 5-methyl-dC [1].

Mutagenesis DNA replication fidelity Translesion synthesis CpG methylation

Synthesis Scalability: Gram-Scale P(V)-N Activation Method Enables Procurement of High-Quality Material

An efficient P(V)-N activation strategy enables gram-scale synthesis of high-quality 5-formyl-dCTP along with its 5-hydroxymethyl and 5-carboxyl analogs in a unified synthetic workflow [1]. This contrasts with earlier methods that were limited to sub-milligram yields and required separate synthetic routes for each oxidation state.

Nucleotide synthesis Process chemistry Quality control Bulk procurement

Thermal Stability of 5fC-Containing Duplexes: Quantified Destabilization vs. Unmodified dC and 5-Methyl-dC

Duplexes containing 5fC opposite A, C, or T exhibit significantly reduced thermal stability relative to canonical dC-containing duplexes [1]. This destabilization is sequence-dependent but consistently observed, contrasting with 5-methyl-dC which generally stabilizes duplexes.

Oligonucleotide thermodynamics DNA duplex stability Melting temperature Probe design

Where 5-Formyl-dCTP Delivers Definitive Scientific Value: High-Impact Research and Industrial Applications


Epigenetic Sequencing: Generating Defined 5fC-Containing Calibration Standards

5-Formyl-dCTP is enzymatically incorporated into synthetic DNA oligonucleotides that serve as quantitative spike-in controls for next-generation sequencing methods detecting 5-formylcytosine (e.g., CLEVER-seq, CLED-seq) [1]. Unlike 5-hydroxymethyl-dCTP, which can be oxidatively converted to 5fC under certain buffer conditions, 5-formyl-dCTP produces an unambiguous 5fC signal without cross-reactivity [2].

DNA-Protein Crosslinking Studies: Exploiting the Aldehyde Reactive Handle

The 5-formyl group undergoes nucleophilic attack by lysine ε-amino groups and arginine guanidinium groups, forming reversible Schiff base adducts that can be stabilized by NaBH₃CN reduction [1]. This reactivity enables site-specific trapping of DNA-protein interactions—particularly with thymine DNA glycosylase (TDG), which recognizes 5fC as a natural excision substrate in the active DNA demethylation pathway [2]. Neither 5hm-dCTP nor 5ca-dCTP possess this electrophilic reactivity.

DCTPP1 Nucleotide Surveillance Mechanism Dissection

The uniquely low Km of 5-formyl-dCTP for human DCTPP1 makes it the optimal substrate for enzymological characterization of this pyrophosphatase [1]. Researchers investigating cellular dNTP pool maintenance and the prevention of mutagenic nucleotide incorporation should prioritize 5-formyl-dCTP over dCTP or 5-methyl-dCTP, as the higher affinity yields more robust kinetic signals in hydrolysis assays [2].

Polymerase Fidelity and Translesion Synthesis Assays

When incorporated opposite dGMP during replication, 5fC induces a defined mutagenic spectrum (C→T transitions plus C→A and C→G transversions) that differs markedly from 5-methyl-dC, which predominantly maintains Watson-Crick pairing with reduced misincorporation frequency [1]. This property makes 5-formyl-dCTP essential for studies examining how oxidative DNA damage compromises replication fidelity, particularly at methylated CpG islands [2].

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